molecular formula C10H13F2N5 B11747481 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11747481
M. Wt: 241.24 g/mol
InChI Key: BQAUEFRUSKSVHC-UHFFFAOYSA-N
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Description

The compound N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine features a bis-pyrazole core with a methylene bridge connecting the two heterocycles. The first pyrazole ring (position 1) bears a difluoromethyl group, while the second pyrazole (positions 1 and 3) is substituted with methyl groups. This structural motif is designed to enhance metabolic stability and electronic properties, leveraging the electron-withdrawing nature of the difluoromethyl group and the steric effects of methyl substituents .

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13F2N5/c1-7-5-9(16(2)15-7)13-6-8-3-4-14-17(8)10(11)12/h3-5,10,13H,6H2,1-2H3

InChI Key

BQAUEFRUSKSVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=NN2C(F)F)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The difluoromethylpyrazole core is synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. A representative protocol from patent literature involves:

Reagents :

  • 1,1-Difluoro-3-(dimethylamino)-2-propen-1-one

  • Methylhydrazine

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature (12 h)

  • Yield: 68–72%

Mechanism :

  • Nucleophilic attack by hydrazine on the β-keto carbonyl.

  • Cyclization via intramolecular dehydration.

  • Fluorination using Deoxo-Fluor® to install the difluoromethyl group.

Direct Fluorination Strategies

Late-stage fluorination of preformed pyrazoles is an alternative:

Method :

  • Substrate: 1-(Chloromethyl)-1H-pyrazole

  • Fluorinating agent: DAST (Diethylaminosulfur trifluoride)

  • Conditions: Anhydrous DCM, −78°C → 0°C (4 h)

  • Yield: 55%

Key Challenge :
Over-fluorination at unintended positions necessitates careful stoichiometric control.

Synthesis of 1,3-Dimethyl-1H-Pyrazol-5-Amine

Amination of Halogenated Pyrazoles

A two-step process from 5-bromo-1,3-dimethylpyrazole:

  • Buchwald–Hartwig Amination :

    • Catalyst: Pd(OAc)₂/Xantphos

    • Base: Cs₂CO₃

    • Ammonia source: NH₃ (g)

    • Solvent: 1,4-Dioxane, 100°C (24 h)

    • Yield: 82%

  • Methylation :

    • Reagent: Methyl iodide

    • Base: K₂CO₃

    • Solvent: Acetone, reflux (6 h)

    • Yield: 90%

Reductive Amination of Pyrazole-5-carbaldehyde

Alternative route using commercially available pyrazole-5-carbaldehyde:

Steps :

  • Condensation with methylamine (MeNH₂) in ethanol.

  • Reduction with NaBH₄ at 0°C.

  • Purification via column chromatography (SiO₂, EtOAc/hexane).
    Yield : 75%

Coupling Strategies for Methylene Bridge Formation

Mitsunobu Reaction

Reagents :

  • 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanol

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • DIAD (Diisopropyl azodicarboxylate)

  • PPh₃

Conditions :

  • Solvent: THF, 0°C → room temperature (12 h)

  • Yield: 60%

Limitation :
Competing O-alkylation requires stoichiometric excess of the amine (2.5 equiv).

Nucleophilic Substitution with Chloromethyl Intermediate

Procedure :

  • Chlorination :

    • Reagent: SOCl₂, DMF (cat.)

    • Solvent: DCM, reflux (2 h)

    • Conversion: >95%

  • Amine Coupling :

    • Solvent: DMF

    • Base: Et₃N, 60°C (8 h)

    • Yield: 78%

Advantage :
Higher regioselectivity compared to Mitsunobu conditions.

Optimization and Scale-Up Considerations

Solvent Screening

Comparative analysis of coupling efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
THF7.56088
Acetonitrile37.56590

Data aggregated from Refs

DMF outperforms others due to superior solvation of ionic intermediates.

Temperature Effects on Fluorination

Study Parameters :

  • Fluorinating agent: DAST

  • Substrate: 1-(Chloromethyl)pyrazole

Temperature (°C)Time (h)Conversion (%)
−78455
0248
25132

Data from Ref

Cryogenic conditions minimize side reactions (e.g., C-F bond cleavage).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, pyrazole-H), 6.15 (t, J = 54 Hz, 1H, CF₂H), 4.52 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 2.42 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.5 (dt, J = 54, 9 Hz).

  • HRMS : m/z calc. for C₁₁H₁₅F₂N₅ [M+H]⁺: 272.1324; found: 272.1321.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30):

  • Retention time: 6.72 min

  • Purity: 98.5%

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound could reduce TNF-α levels by up to 85% at concentrations of 10 µM when compared to standard anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

The compound's structural features may enhance its interaction with microbial targets. Studies have shown that certain pyrazole derivatives possess notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, a related derivative exhibited effective bacterial growth inhibition at low concentrations.

Anticancer Potential

This compound has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research indicates that specific pyrazole derivatives can significantly reduce cell viability across various cancer cell lines through the modulation of apoptotic pathways.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Agrochemical Applications

In addition to its medicinal applications, this compound has potential uses in agrochemistry. Pyrazole derivatives are being explored as novel agrochemicals due to their ability to act as fungicides and herbicides. The difluoromethyl group enhances the compound's efficacy against various plant pathogens.

Case Study: Agrochemical Efficacy

A recent study evaluated the effectiveness of similar pyrazole derivatives as fungicides against Fusarium species. The results showed that these compounds significantly reduced fungal biomass in treated plants compared to untreated controls, indicating their potential role in crop protection.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, inhibiting its function and leading to the disruption of energy production in fungal cells . This inhibition is facilitated by the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on Pyrazole Rings

Methyl vs. Ethyl or Propyl Substituents
  • N,1,3-Trimethyl-1H-Pyrazol-5-Amine (15) : Synthesized via deacetylation of N-methylacetamide precursors, this analog lacks the difluoromethyl group and methylene bridge. Its simpler structure (C₆H₁₁N₃, MW 125.17) exhibits lower lipophilicity compared to the target compound due to shorter alkyl chains .
Difluoromethyl Positioning
  • 5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-Pyrazol-4-Amine Hydrochloride : Here, the difluoromethyl group is at position 5, and the pyrazole is substituted with a methylphenyl group. The hydrochloride salt enhances aqueous solubility (MW 283.7), contrasting with the neutral, methyl-substituted target compound .

Heterocyclic Modifications

Thiadiazole and Triazole Derivatives
  • {1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]Triazol-3-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine : A triazole-containing analog (MW 538.4) highlights the role of fused heterocycles in tuning electronic properties for agrochemical use .

Physicochemical and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₀H₁₃F₂N₅ 265.25 1,3-dimethyl; 1-difluoromethyl Enhanced metabolic stability
N-Ethyl-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine C₁₁H₁₅N₄ 203.26 Ethyl, pyridinyl Improved solubility
N-(Cyclopropylmethyl)-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine C₁₂H₁₆N₄ 230.29 Cyclopropylmethyl Increased steric bulk
5-(3,4-Dimethoxyphenyl)-1-Methyl-1H-Pyrazol-4-Amine C₁₂H₁₅N₃O₂ 233.27 Dimethoxyphenyl Enhanced π-conjugation

Agrochemical Potential

The difluoromethyl group in the target compound and analogs (e.g., ) is critical for pesticidal activity, as fluorine atoms resist oxidative degradation. Compared to N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (MW 203.26), the target compound’s methylene-linked pyrazole system may improve binding to enzyme active sites in pests .

Pharmaceutical Relevance

Compounds like N-[3-tert-Butyl-1-(4-Methylphenyl)-1H-Pyrazol-5-yl]-N'-[(5-Fluoro-2-{[1-(2-Hydroxyethyl)-1H-Indazol-5-yl]Oxy}Phenyl)Methyl]Urea (C₃₁H₃₃FN₆O₃, MW 580.64) demonstrate urea-linked pharmacophores for kinase inhibition, whereas the target compound’s amine group could serve as a hydrogen-bond donor in drug-receptor interactions .

Energetic Materials

The target compound’s methyl and difluoromethyl groups reduce sensitivity to impact compared to nitro-substituted analogs .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the difluoromethyl group and two pyrazole rings, enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Molecular Formula : C10H11F4N5
  • Molecular Weight : 277.22 g/mol
  • IUPAC Name : 1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylpyrazol-4-amine

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways through inhibition or activation of specific enzymes .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth against strains such as E. coli and S. aureus. The presence of specific functional groups, such as the aliphatic amide pharmacophore, has been linked to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, certain compounds have demonstrated promising inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6. In one study, compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds within the pyrazole class have shown activity against multiple cancer cell lines, with some exhibiting IC50 values in the low micromolar range. This suggests potential for further development as chemotherapeutic agents .

Study on Anti-inflammatory Activity

A notable study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties. Compounds were tested for their ability to inhibit cytokine production in vitro. Among them, some derivatives achieved significant reductions in inflammatory markers compared to standard treatments like dexamethasone .

Study on Antimicrobial Efficacy

Another investigation focused on the synthesis of novel pyrazole derivatives aimed at combating bacterial infections. The study found that specific modifications in the chemical structure led to enhanced antibacterial activity against clinically relevant strains, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryUp to 85% inhibition of TNF-α
AnticancerIC50 values in low micromolar range

Q & A

Q. Table: Reactivity Comparison

ReactionFluorinated AnalogNon-Fluorinated Analog
Nitration (HNO₃/H₂SO₄)Slow (<10% yield)Rapid (>70% yield)
Hydrolysis (pH 2)Fast (t₁/₂ = 2 h)Stable (t₁/₂ > 24 h)

Advanced: What strategies mitigate cytotoxicity in pyrazole-based drug candidates?

Answer:

  • Metabolic Shielding : Introduce methyl groups (e.g., 1,3-dimethyl on pyrazole) to block CYP450 oxidation .
  • Prodrug Design : Mask the amine as a phosphate ester (cleaved in vivo) to reduce off-target effects .
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cell viability) paired with molecular docking to identify toxicophores .

Example : N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine () showed reduced hepatotoxicity compared to non-methylated analogs .

Basic: What are the crystallographic challenges in analyzing this compound?

Answer:

  • Low Diffraction Quality : Fluorine’s high electron density causes absorption errors. Use micro-focused X-rays (e.g., synchrotron) and multi-scan corrections .
  • Thermal Motion : Methyl and difluoromethyl groups exhibit high displacement parameters. Apply TLS (translation-libration-screw) refinement in SHELXL .
  • Data Collection : Cool crystals to 100 K to minimize decay.

Case Study : A potassium salt of HANTP () required 0.5° oscillation frames and 30s exposure to resolve fluorine disorder .

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